

Application Notes and Protocols for Quercimeritrin as a Reference Standard in Chromatography

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercimeritrin, also known as Quercetin-7-O-beta-D-glucopyranoside, is a flavonoid glycoside and a derivative of Quercetin.[1] Like its aglycone, Quercimeritrin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects.[2] Accurate quantification of Quercimeritrin in various matrices, such as plant extracts, pharmaceutical formulations, and biological samples, is crucial for research, quality control, and drug development. High-performance liquid chromatography (HPLC) and Ultra-high-performance liquid chromatography (UPLC) are powerful analytical techniques widely used for the separation, identification, and quantification of Quercimeritrin.[3][4] This document provides detailed application notes and protocols for the use of Quercimeritrin as a reference standard in chromatographic analysis.

Physicochemical Properties of Quercimeritrin Reference Standard

A well-characterized reference standard is the cornerstone of accurate quantitative analysis. The following table summarizes the key physicochemical properties of Quercimeritrin.



Property	Value
Chemical Name	2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxychromen-4-one
Synonyms	Quercetin-7-O-beta-D-glucopyranoside
CAS Number	491-50-9[1]
Molecular Formula	C21H20O12
Molecular Weight	464.38 g/mol
Appearance	Typically a yellow crystalline powder
Solubility	Soluble in methanol, ethanol, DMSO; sparingly soluble in water

Experimental Protocols

Protocol 1: Quantification of Quercimeritrin using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from established methods for the analysis of quercetin glycosides and is suitable for the quantification of Quercimeritrin in plant extracts and pharmaceutical formulations.[5][6]

- 1. Instrumentation and Chromatographic Conditions:
- HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Mobile Phase:
 - A: 0.1% Formic acid in Water (v/v)



B: Acetonitrile

Gradient Elution:

Time (min)	% A	% В
0	85	15
20	60	40
25	60	40
30	85	15

| 35 | 85 | 15 |

• Flow Rate: 1.0 mL/min

• Column Temperature: 30 °C

Detection Wavelength: 254 nm and 370 nm (for monitoring)

• Injection Volume: 10 μL

2. Preparation of Standard Solutions:

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of Quercimeritrin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 μg/mL to 100 μg/mL.
- 3. Sample Preparation (Example for Plant Extract):
- Accurately weigh 1 g of the powdered plant material.
- Extract with 20 mL of methanol using ultrasonication for 30 minutes.
- Centrifuge the extract at 4000 rpm for 10 minutes.



- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- 4. Method Validation Parameters (Typical Expected Values):

The following table summarizes the typical validation parameters for a method of this nature. Actual results may vary depending on the specific instrumentation and laboratory conditions.

Parameter	Typical Specification/Value
Linearity (R²)	> 0.999
Range	1 - 100 μg/mL
Limit of Detection (LOD)	0.1 - 0.5 μg/mL
Limit of Quantification (LOQ)	0.5 - 1.5 μg/mL
Accuracy (% Recovery)	95 - 105%
Precision (% RSD)	< 2%

Protocol 2: Sensitive Quantification of Quercimeritrin using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is designed for the sensitive and selective quantification of Quercimeritrin in complex matrices such as biological fluids (plasma, urine). The method is adapted from established procedures for related quercetin glycosides.[4][7]

- 1. Instrumentation and Chromatographic Conditions:
- UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A C18 reversed-phase column suitable for UPLC (e.g., 2.1 x 100 mm, 1.7 μm particle size).
- Mobile Phase:



- A: 0.1% Formic acid in Water (v/v)
- B: Acetonitrile with 0.1% Formic acid (v/v)
- Gradient Elution:

Time (min)	% A	% B
0	95	5
5	50	50
6	5	95
7	5	95
7.1	95	5

|9|95|5|

Flow Rate: 0.3 mL/min

Column Temperature: 40 °C

Injection Volume: 5 μL

- 2. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Negative
- Multiple Reaction Monitoring (MRM) Transitions:
 - Quercimeritrin: Precursor ion (m/z) 463.08 -> Product ion (m/z) 301.03 (Quantifier), 151.00 (Qualifier)
 - Internal Standard (e.g., Isoquercitrin): Precursor ion (m/z) 463.08 -> Product ion (m/z) 301.03
- Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) according to the instrument manufacturer's guidelines.



- 3. Preparation of Standard and Quality Control (QC) Samples:
- Prepare stock and working standard solutions as described in Protocol 1.
- Spike blank plasma with appropriate volumes of working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
- 4. Sample Preparation (Example for Plasma):
- To 100 μL of plasma, add 20 μL of internal standard solution.
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase and inject into the UPLC-MS/MS system.
- 5. Method Validation Parameters (Typical Expected Values):

Parameter	Typical Specification/Value
Linearity (R²)	> 0.995
Range	1 - 1000 ng/mL
Limit of Detection (LOD)	0.1 - 0.5 ng/mL
Limit of Quantification (LOQ)	0.5 - 2.0 ng/mL
Accuracy (% Recovery)	85 - 115%
Precision (% RSD)	< 15%

Data Presentation



The quantitative data from the validation of the chromatographic methods should be summarized in clear and concise tables for easy comparison and assessment of method performance.

Table 1: Summary of HPLC-UV Method Validation for Quercimeritrin

Parameter	Result
Linearity Range (μg/mL)	1 - 100
Correlation Coefficient (R²)	0.9995
LOD (μg/mL)	0.25
LOQ (μg/mL)	0.80
Accuracy (% Recovery)	98.5 - 102.3
Intra-day Precision (% RSD)	1.2 - 1.8
Inter-day Precision (% RSD)	1.5 - 2.0

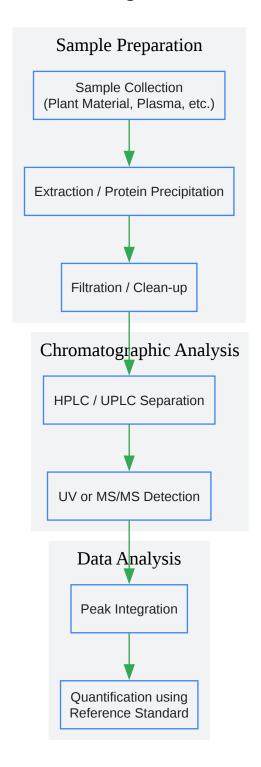
Table 2: Summary of UPLC-MS/MS Method Validation for Quercimeritrin

Parameter	Result
Linearity Range (ng/mL)	1 - 1000
Correlation Coefficient (R²)	0.998
LOD (ng/mL)	0.3
LOQ (ng/mL)	1.0
Accuracy (% Recovery)	92.1 - 108.7
Intra-day Precision (% RSD)	4.5 - 8.2
Inter-day Precision (% RSD)	6.8 - 11.5

Mandatory Visualizations



Experimental Workflow for Quercimeritrin Quantification



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Caption: Workflow for Quercimeritrin analysis.

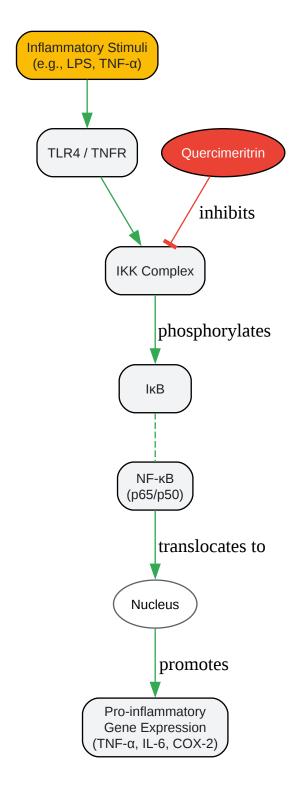


Signaling Pathways Modulated by Quercimeritrin and Related Flavonoids

Quercimeritrin, as a glycoside of quercetin, is expected to exert its biological effects either directly or after being metabolized to quercetin. Quercetin is known to modulate several key signaling pathways involved in inflammation and cellular stress responses, such as the NF-kB and MAPK pathways.[8][9][10] The accurate quantification of Quercimeritrin is therefore essential for studies investigating its pharmacological effects on these pathways.

NF-kB Signaling Pathway Inhibition by Quercetin/Quercimeritrin



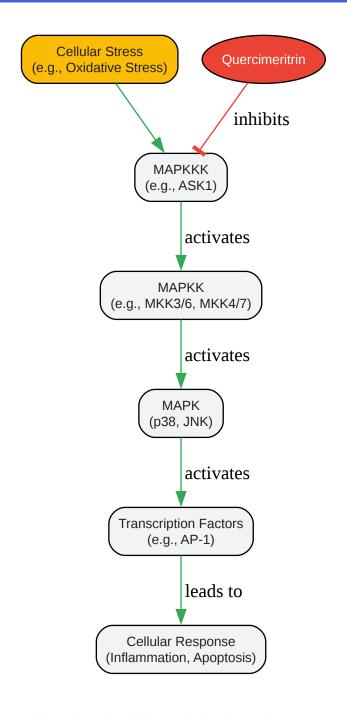


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Caption: Inhibition of NF-kB pathway by Quercimeritrin.

MAPK Signaling Pathway Modulation by Quercetin/Quercimeritrin





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Caption: Modulation of MAPK pathway by Quercimeritrin.

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